3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Medicinal Chemistry Tubulin Polymerization Inhibition Structure-Activity Relationship

3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929429-36-7) is a fully synthetic small molecule (C27H25NO7, MW 475.5 g/mol) belonging to the benzofuran-based 3,4,5-trimethoxybenzamide class. This compound class has been characterized as tubulin polymerization inhibitors targeting the colchicine binding site, with published antiproliferative activity demonstrated across multiple cancer cell lines.

Molecular Formula C27H25NO7
Molecular Weight 475.497
CAS No. 929429-36-7
Cat. No. B2891977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS929429-36-7
Molecular FormulaC27H25NO7
Molecular Weight475.497
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C27H25NO7/c1-15-20-11-8-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30)
InChIKeyWJBNMNHAQRSMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929429-36-7): Compound Class and Structural Identity for Research Procurement


3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929429-36-7) is a fully synthetic small molecule (C27H25NO7, MW 475.5 g/mol) belonging to the benzofuran-based 3,4,5-trimethoxybenzamide class. This compound class has been characterized as tubulin polymerization inhibitors targeting the colchicine binding site, with published antiproliferative activity demonstrated across multiple cancer cell lines [1]. The target compound features a distinctive 6-position amide linkage on the benzofuran core with a 4-methoxybenzoyl substituent at the 2-position, a substitution pattern that differentiates it from the more extensively studied 3-amidobenzofuran and 5-amidobenzofuran analogs within this chemotype.

Why 3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Cannot Be Simply Replaced by In-Class Analogs: SAR Rationale for Procurement Specificity


Within the benzofuran-based 3,4,5-trimethoxybenzamide class, the position of the amide substituent on the benzofuran core and the nature of the 2-aroyl group are critical determinants of antiproliferative potency and selectivity. The Li et al. (2020) structure-activity relationship (SAR) study demonstrated that among 2,6-disubstituted 3-amidobenzofuran derivatives (compounds 6a–z), antiproliferative IC50 values against MDA-MB-231, HCT-116, HT-29, and HeLa cell lines varied substantially depending on substituent identity, with the most potent derivative (6g) exhibiting IC50 values of 3.01–11.09 μM while other analogs in the same series showed markedly reduced or negligible activity [1]. The target compound differs from these published derivatives in two SAR-critical features: (i) the amide linkage resides at the 6-position rather than the 3-position, and (ii) the 2-position carries a 4-methoxybenzoyl group instead of other aryl/aroyl substituents. These structural distinctions are expected to produce materially different tubulin binding profiles and cytotoxicity outcomes, precluding reliable substitution with other in-class compounds without experimental validation.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929429-36-7) Versus Closest Analogs


Structural Differentiation: 6-Position Amide Linkage Versus 3-Position Amide in Published Lead Series

The target compound carries the 3,4,5-trimethoxybenzamide moiety at the benzofuran 6-position, whereas the most extensively characterized lead series (compounds 6a–z from Li et al. 2020) places this pharmacophore at the 3-position. In the 3-amidobenzofuran series, the most potent derivative (6g) achieved IC50 values of 3.01 μM (MDA-MB-231), 5.20 μM (HCT-116), 9.13 μM (HT-29), and 11.09 μM (HeLa), with >10-fold selectivity over non-tumoral HEK-293 cells (IC50 > 30 μM) [1]. The positional isomerism between 3-amido and 6-amido substitution is expected to alter the spatial orientation of the trimethoxyphenyl pharmacophore within the colchicine binding site, as documented in molecular modeling studies of related benzofuran-tubulin interactions [1]. Direct comparative biological data for the 6-amido substitution pattern remains unpublished, representing both a limitation in current evidence and a rationale for procurement as a novel SAR probe.

Medicinal Chemistry Tubulin Polymerization Inhibition Structure-Activity Relationship

2-Position Substituent Comparison: 4-Methoxybenzoyl Versus 4-Chlorobenzoyl and Unsubstituted Benzoyl Analogs

The target compound contains a 4-methoxybenzoyl group at the 2-position of the benzofuran core. Close analogs with alternative 2-aroyl substituents exist as commercially catalogued compounds: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide (CAS 920470-66-2, unsubstituted benzoyl) and N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide (CAS 929372-23-6, 4-chlorobenzoyl). In the broader benzofuran-based tubulin inhibitor class, the electronic and steric character of the 2-aroyl substituent has been shown to significantly modulate antiproliferative activity through effects on tubulin binding affinity [1][2]. The 4-methoxy group introduces an electron-donating substituent (Hammett σp = −0.27) that differs substantially from the electron-withdrawing 4-chloro analog (σp = +0.23) and the unsubstituted benzoyl analog (σp = 0), potentially altering hydrogen-bonding interactions at the colchicine site and affecting cellular permeability via modulation of lipophilicity.

Medicinal Chemistry Aroyl Substitution SAR Benzofuran Derivatives

Selectivity Window Over Non-Tumoral Cells: Class-Level Safety Index Benchmark

A key differentiator within the benzofuran-based 3,4,5-trimethoxybenzamide class is the selectivity window between cancer cell cytotoxicity and normal cell tolerability. In the Li et al. (2020) study, the lead compound 6g demonstrated a selectivity index of >2.7–10 (calculated as HEK-293 IC50 / cancer cell IC50) across the tested panel, with HEK-293 IC50 > 30 μM versus cancer cell IC50 values of 3.01–11.09 μM [1]. Several other derivatives in the same series exhibited minimal selectivity (HEK-293 IC50 values comparable to cancer cell IC50). While the selectivity of the target 6-amido compound has not been experimentally determined, the documented sensitivity of selectivity to structural modifications within this chemotype [1] means that selectivity cannot be assumed based on class membership alone and must be empirically established for each derivative. This provides a rationale for procuring the target compound as part of a systematic selectivity SAR campaign.

Cancer Selectivity Therapeutic Index Tubulin Inhibitor Safety

Physicochemical Property Profile Versus Clinical-Stage Comparator BNC-105

The clinical-stage benzofuran-based tubulin inhibitor BNC-105 (CAS 945771-74-4; 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzofuran) provides a clinically validated benchmark for this chemotype, having advanced to Phase I/II trials in ovarian cancer and renal cell carcinoma [2]. The target compound (MW 475.5 g/mol; C27H25NO7) differs from BNC-105 (MW 372.4 g/mol; C20H20O7) in several key physicochemical parameters. BNC-105 contains a 3-aroyl linkage and a free 7-hydroxy group that contributes to its vascular disrupting activity [2]. The target compound incorporates an amide bond at the 6-position, increasing molecular weight by approximately 103 g/mol and adding one hydrogen bond donor and two hydrogen bond acceptors relative to BNC-105, which will alter permeability, solubility, and metabolic stability profiles. The predicted polar surface area of the target compound (approximately 95–105 Ų) exceeds that of BNC-105 (approximately 83 Ų), potentially affecting oral bioavailability potential.

Druglikeness Physicochemical Properties Lead Optimization

Sourcing and Availability Differentiation Relative to Closest Structural Analogs

The target compound (CAS 929429-36-7) is catalogued by multiple chemical suppliers alongside its positional isomers and substituent analogs. The 3-methoxy positional isomer (3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, ChemDiv ID F267-0337) is available with reported properties including logP = 5.29, logD = 5.29, and tPSA = 75.8 Ų . The 4-chloro analog (CAS 929372-23-6) and unsubstituted benzoyl analog (CAS 920470-66-2) are also commercially catalogued. The availability of this structurally coherent analog set enables systematic SAR exploration of the 2-aroyl substituent effects within the 6-amidobenzofuran sub-series, an advantage for research programs requiring matched molecular pairs.

Chemical Sourcing SAR Probe Sets Commercial Availability

Mechanistic Classification: Tubulin Polymerization Inhibition Versus Alternative Benzofuran Mechanisms

Benzofuran derivatives have been reported to act through diverse mechanisms including HDAC inhibition, kinase inhibition, and tubulin polymerization inhibition. Within the 3,4,5-trimethoxybenzamide-substituted benzofuran subclass, the mechanism has been definitively characterized as tubulin polymerization inhibition via the colchicine binding site, as demonstrated by Li et al. (2020) through in vitro tubulin polymerization assays and G2/M cell cycle arrest experiments [1]. The 3,4,5-trimethoxyphenyl pharmacophore is a key determinant of colchicine site binding, with structural modifications to this moiety generally abolishing tubulin inhibitory activity [1][2]. The target compound retains the intact 3,4,5-trimethoxyphenyl pharmacophore, supporting the class-level mechanistic assignment as a putative tubulin polymerization inhibitor. However, the relocation of the amide from the 3-position to the 6-position may alter binding kinetics, residence time, or the degree of tubulin polymerization inhibition compared to published 3-amido derivatives.

Mechanism of Action Tubulin Polymerization Colchicine Binding Site

Recommended Research and Procurement Application Scenarios for 3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929429-36-7)


Positional Isomer SAR Probing of the Colchicine Binding Site on Tubulin

The target compound is ideally suited as a probe molecule for investigating how the spatial position of the 3,4,5-trimethoxybenzamide pharmacophore on the benzofuran core (6-position vs. 3-position) affects binding at the colchicine site of tubulin. Researchers can procure the target compound alongside 3-amidobenzofuran derivatives (e.g., compounds 6g or related analogs from Li et al. 2020) to conduct head-to-head tubulin polymerization assays, competitive binding studies with colchicine, and molecular docking simulations. This comparative approach may reveal whether the 6-amido orientation offers advantages in binding affinity, residence time, or selectivity over other tubulin isotypes [1].

Systematic Exploration of 2-Aroyl Substituent Electronic Effects Within the 6-Amidobenzofuran Sub-Series

The commercial availability of the target compound (4-methoxybenzoyl), together with its 4-chlorobenzoyl analog (CAS 929372-23-6) and unsubstituted benzoyl analog (CAS 920470-66-2), creates a matched molecular pair set for systematically probing the electronic requirements of the 2-aroyl pocket. By comparing antiproliferative IC50 values across this set, researchers can construct a Hammett-type SAR correlation that quantifies the contribution of the 4-substituent electronic character to tubulin binding and cytotoxicity [1]. This data is directly relevant to lead optimization programs seeking to improve potency through 2-position modifications.

Selectivity Profiling Against Non-Tumoral Cell Lines for Therapeutic Index Assessment

Given that selectivity over normal cells is a parameter of high variability within this compound class (ranging from negligible to >10-fold in the Li et al. 2020 series), the target compound should be prioritized for selectivity profiling in parallel screening against cancer cell panels and non-tumoral cell lines (e.g., HEK-293, MRC-5, or primary human fibroblasts). Establishing the selectivity ratio for the 6-amido/4-methoxybenzoyl combination will determine whether this substitution pattern preserves the favorable selectivity window observed in some 3-amido derivatives or introduces liability for normal cell toxicity [1].

Benchmarking Against Clinical-Stage Benzofuran Tubulin Inhibitors for Preclinical Candidate Selection

The target compound can serve as a reference point for benchmarking novel benzofuran-based tubulin inhibitors against the clinical-stage agent BNC-105. By comparing in vitro antiproliferative potency, tubulin polymerization inhibition, cell cycle effects (G2/M arrest), and selectivity across a standardized cancer cell panel (MDA-MB-231, HCT-116, HeLa, and HT-29), researchers can assess whether the 6-amidobenzofuran scaffold offers a differentiated preclinical profile that merits further optimization toward candidate selection [1][2].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.